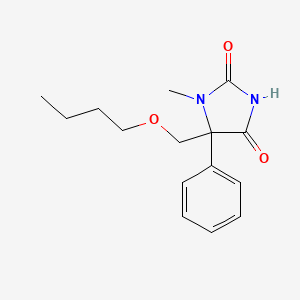
5-(Butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-5-phenylimidazolidine-2,4-dione with butoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-(Butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The butoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazolidine-2,4-diones.
Scientific Research Applications
5-(Butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione
- 5-(Ethoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione
- 5-(Propoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione
Uniqueness
5-(Butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione is unique due to its butoxymethyl group, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
5-(Butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione, also known by its CAS number 58522-49-9, is a compound belonging to the imidazolidine-2,4-dione class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- Structure : The compound features a butoxymethyl group attached to a phenyl-substituted imidazolidine core.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its pharmacological potential:
1. Anticancer Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a mechanism that could be beneficial in treating conditions like arthritis and other inflammatory disorders.
3. Analgesic Properties
The analgesic effects of the compound have been evaluated in animal models, where it showed a reduction in pain response comparable to standard analgesics. This effect may be attributed to its influence on the central nervous system and modulation of pain pathways.
Case Studies
A selection of case studies illustrates the biological effects and therapeutic potential of this compound:
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Caspase Activation : In cancer cells, the compound may activate caspases leading to programmed cell death.
- Cytokine Modulation : It may inhibit the synthesis or release of pro-inflammatory cytokines.
- Receptor Interaction : Potential interaction with pain receptors could explain its analgesic effects.
Properties
CAS No. |
6637-32-7 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-(butoxymethyl)-1-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-10-20-11-15(12-8-6-5-7-9-12)13(18)16-14(19)17(15)2/h5-9H,3-4,10-11H2,1-2H3,(H,16,18,19) |
InChI Key |
XKWMUDJNPVVISP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1(C(=O)NC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















